molecular formula C5H6N4O3 B015043 6-Amino-5-nitroso-3-methyluracil CAS No. 61033-04-3

6-Amino-5-nitroso-3-methyluracil

Cat. No.: B015043
CAS No.: 61033-04-3
M. Wt: 170.13 g/mol
InChI Key: GUDXLMQIDACJSU-UHFFFAOYSA-N
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Description

6-Amino-5-nitroso-3-methyluracil is a heterocyclic organic compound with the molecular formula C5H6N4O3. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its potential inhibitory effects on superoxide dismutase, an enzyme that plays a crucial role in protecting cells from oxidative damage .

Mechanism of Action

Target of Action

The primary target of 6-Amino-5-nitroso-3-methyluracil is Superoxide Dismutase (SOD) . SOD is an enzyme that plays a crucial role in protecting the cell from oxidative damage by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.

Mode of Action

This compound acts as a possible inhibitor of SOD . By inhibiting the activity of SOD, it can potentially increase the concentration of superoxide radicals in the cell, leading to oxidative stress.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (170.13 g/mol ) can influence its pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitroso-3-methyluracil typically involves the nitration of 6-amino-3-methyluracil. The process begins with the diazotization of 3-nitroaniline, followed by a reaction with 6-amino-3-methyluracil under controlled conditions . The reaction conditions often include the use of concentrated hydrochloric acid and water as solvents, with careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitroso-3-methyluracil undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of 6-amino-5-nitro-3-methyluracil.

    Reduction: Formation of 6-amino-3-methyluracil.

    Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-5-nitroso-3-methyluracil has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-nitroso-3-methyluracil is unique due to the presence of both amino and nitroso groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit more diverse biological effects compared to its analogs.

Properties

IUPAC Name

6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXLMQIDACJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390611
Record name 6-Amino-5-nitroso-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61033-04-3
Record name 6-Amino-5-nitroso-3-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-methyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione (6 g, 42.6 mmol) in acetic acid (50 mL) was added a solution of sodium nitrite (6.8 g, 98.6 mmol) in water (20 mL) dropwise, then the mixture was stirred at room temperature for 1 h. The mixture was filtered, the filter cake was washed with water and ethanol and dried under vacuum to give 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione as violet solid, which was used directly in the next step.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, and how do these contribute to its crystal structure?

A1: 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione exhibits a complex hydrogen bonding network in its crystal structure. The molecule features multiple hydrogen bond donors and acceptors, including amine, nitroso, and carbonyl groups. This leads to the formation of a three-dimensional hydrogen-bonded framework structure []. Specifically, a two-centre N-H...O hydrogen bond, a two-centre N-H...N hydrogen bond, and a three-centre N-H.(O)(2) hydrogen bond contribute to this intricate framework.

Q2: What are the implications of these hydrogen bonding interactions?

A2: The extensive hydrogen bonding observed in both the pure crystal structure [] and the piperidine adduct [] of 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione suggest potential influences on the compound's physicochemical properties. These properties may include, but are not limited to, solubility, stability, and interactions with other molecules. Further research is necessary to fully understand the impact of this intricate hydrogen bonding network on the compound's behavior in different environments and its potential applications.

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